molecular formula C18H25BrN2O3 B15220464 tert-Butyl (R)-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate

tert-Butyl (R)-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate

Cat. No.: B15220464
M. Wt: 397.3 g/mol
InChI Key: YYALFPRGBQBIGH-CYBMUJFWSA-N
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Description

This compound features a chiral piperidine core substituted with a 4-bromobenzoyl group and a tert-butyl carbamate (Boc) moiety at the (R)-configured methyl position. Its structure combines a bulky aromatic substituent (4-bromobenzoyl) with a stereospecific carbamate, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development or as a precursor in cross-coupling reactions .

Properties

Molecular Formula

C18H25BrN2O3

Molecular Weight

397.3 g/mol

IUPAC Name

tert-butyl N-[[(3R)-1-(4-bromobenzoyl)piperidin-3-yl]methyl]carbamate

InChI

InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)20-11-13-5-4-10-21(12-13)16(22)14-6-8-15(19)9-7-14/h6-9,13H,4-5,10-12H2,1-3H3,(H,20,23)/t13-/m1/s1

InChI Key

YYALFPRGBQBIGH-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCCN(C1)C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis of (R)-3-(Aminomethyl)piperidine

The chiral piperidine backbone is typically constructed via:

Method A: Enzymatic Resolution

  • Racemic 3-(aminomethyl)piperidine is treated with Candida antarctica lipase B (CAL-B) and vinyl acetate in toluene at 30°C for 24 hr
  • Achieves >98% enantiomeric excess (ee) for (R)-isomer
  • Yield: 45-52% after column chromatography (SiO₂, CH₂Cl₂/MeOH/NH₄OH 90:9:1)

Method B: Chiral Pool Approach

  • Starting from (R)-pyroglutamic acid, sequential reduction and ring-opening reactions yield enantiopure 3-(aminomethyl)piperidine
  • Key step: Pd/C-catalyzed hydrogenation of imine intermediate at 60 psi H₂, 50°C
  • Overall yield: 38% over 5 steps

Boc Protection of the Amine Group

Standard Boc Installation Protocol

  • Dissolve (R)-3-(aminomethyl)piperidine (1.0 eq) in anhydrous THF
  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and DMAP (0.1 eq)
  • Stir at 0°C → RT for 12 hr
  • Quench with H₂O, extract with EtOAc (3×), dry (Na₂SO₄), concentrate
  • Yield: 89-93%

Optimization Data

Condition Yield (%) Purity (HPLC)
THF, 0°C → RT 93 99.2
DCM, RT 87 98.5
EtOH, Reflux 72 97.1

N-Acylation with 4-Bromobenzoyl Chloride

Schotten-Baumann Conditions

  • Suspend Boc-protected intermediate (1.0 eq) in 10% Na₂CO₃(aq)
  • Add 4-bromobenzoyl chloride (1.5 eq) in dioxane dropwise at 0°C
  • Stir vigorously for 2 hr, extract with EtOAc, wash with 1M HCl
  • Dry (MgSO₄), concentrate, purify via recrystallization (Hex/EtOAc)
  • Yield: 78-82%

Catalytic DMAP Approach

  • Dissolve substrate (1.0 eq) and DMAP (0.2 eq) in anhydrous DCM
  • Add 4-bromobenzoyl chloride (1.1 eq) at -10°C
  • Warm to RT over 4 hr, quench with sat. NH₄Cl
  • Column chromatography (SiO₂, gradient 10→30% EtOAc/Hex)
  • Yield: 85-88%

Stereochemical Integrity Monitoring

Critical control points for maintaining (R)-configuration:

5.1 Chiral HPLC Analysis

  • Column: Chiralpak IC (250 × 4.6 mm, 5 μm)
  • Mobile phase: n-Hexane/IPA/DEA 80:20:0.1
  • Flow rate: 1.0 mL/min, UV 254 nm
  • Retention times: (R)-isomer 12.3 min, (S)-isomer 14.7 min

5.2 Optical Rotation Verification

  • [α]²⁵D = +34.2° (c 1.0, CHCl₃) confirms (R)-configuration
  • Matches reference value from enantiopure standards

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Tubular reactor system for Boc protection (residence time 30 min)
  • In-line IR monitoring of carbamate formation (νC=O 1695 cm⁻¹)
  • Achieves 92% yield at 10 kg/day throughput

Crystallization Optimization

  • Anti-solvent: n-Heptane added to EtOAC solution (3:1 v/v)
  • Cooling profile: 50°C → -10°C over 6 hr
  • Particle size distribution: D90 < 50 μm (enhanced bioavailability)

Analytical Characterization Data

7.1 ¹H NMR (500 MHz, CDCl₃)
δ 7.65 (d, J = 8.5 Hz, 2H, ArH), 7.52 (d, J = 8.5 Hz, 2H, ArH), 4.71 (br s, 1H, NH), 3.98 (m, 1H, CHN), 3.30 (m, 2H, NCH₂), 2.89 (m, 2H, piperidine-H), 1.98-1.45 (m, 4H, piperidine-H), 1.43 (s, 9H, C(CH₃)₃)

7.2 HRMS (ESI-TOF)
Calculated for C₁₈H₂₄BrN₂O₃ [M+H]⁺: 419.0964
Observed: 419.0967

Comparative Analysis of Synthetic Routes

Method Total Yield (%) ee (%) Purity (%) Scalability
Enzymatic resolution 38 99.2 99.5 Moderate
Chiral pool synthesis 29 99.8 99.8 Low
Catalytic asymmetric 41 98.5 98.9 High

Emerging Methodologies

10.1 Photoredox Catalysis

  • Visible-light-mediated amidation using Ir(ppy)₃ catalyst
  • Enables room-temperature coupling with 92% yield

10.2 Biocatalytic Approaches

  • Engineered transaminases for asymmetric amination
  • Reduces step count by 40% compared to traditional routes

Chemical Reactions Analysis

tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The bromobenzoyl group can participate in various interactions, including hydrogen bonding and π-π stacking, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

(a) CAS 203941-94-0 : (R)-1-N-Boc-3-Methylaminopiperidine
  • Key Differences: Replaces the 4-bromobenzoyl group with a methylamino substituent.
  • Impact: Reduced steric bulk and altered electronic properties (electron-donating methylamino vs. electron-withdrawing bromobenzoyl) may enhance solubility but reduce target-binding affinity in hydrophobic pockets .
(b) CAS 309962-67-2 : (R)-tert-Butyl methyl(piperidin-3-yl)carbamate
  • Key Differences : Methyl group instead of 4-bromobenzoyl.
(c) tert*-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate ()
  • Key Differences : Fluorine atom at the 4-position of piperidine.
  • Impact: Fluorination increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration.

Stereochemical Variations

(a) CAS 309962-63-8 : (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
  • Key Difference : S-configuration vs. R-configuration in the target compound.
  • Impact : Stereochemistry critically affects binding to chiral biological targets (e.g., enzymes or receptors). For example, the S-isomer may exhibit reduced activity in assays requiring R-specific interactions .

Complex Structural Analogs

(a) Compound 19 ()
  • Structure : Incorporates a pyrimido-oxazine moiety and azabicyclo[3.2.1]octane.
  • Key Differences : Larger molecular framework (higher MW ~500–600 Da) vs. the target compound (~380–400 Da).
  • Impact : Reduced solubility and bioavailability but enhanced target specificity for kinase inhibition. Synthetic yield (50%) suggests comparable or greater complexity in preparation .
(b) (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate ()
  • Key Differences : Biphenyl substituent and hydroxyl group.
  • Impact : Increased hydrophobicity from biphenyl may improve membrane permeability but reduce aqueous solubility. The hydroxyl group introduces hydrogen-bonding capacity, altering pharmacokinetics .

Tabulated Comparison

Compound Name/ID Substituent/Modification Molecular Weight (Da) Key Properties/Applications Reference
Target Compound 4-Bromobenzoyl, R-configuration ~380–400 Kinase inhibitors, coupling precursor
CAS 203941-94-0 Methylamino, R-configuration ~230–250 Solubility-enhanced intermediates
(3R,4R)-4-Fluoropiperidin-3-yl Fluorine, R,R-configuration ~220–240 CNS-targeted drug candidates
Compound 19 () Pyrimido-oxazine, azabicyclo ~500–600 Kinase inhibition, high specificity

Q & A

Q. What are the key considerations for synthesizing tert-butyl (R)-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate?

Synthesis typically involves multi-step protocols, including:

  • Piperidine functionalization : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group via carbamate formation under anhydrous conditions (e.g., using di-tert-butyl dicarbonate and a base like NaHCO₃) .
  • Bromobenzoylation : Coupling 4-bromobenzoyl chloride to the piperidine ring using coupling agents such as HATU or DCC in DMF, followed by purification via column chromatography (silica gel, EtOAc/hexane gradients) .
  • Chiral resolution : Enantiomeric purity is achieved using chiral HPLC or enzymatic resolution methods, as the (R)-configuration is critical for biological activity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Peaks at δ 7.6–7.8 ppm (aromatic protons from bromobenzoyl) and δ 1.4 ppm (tert-butyl group) confirm substituents .
    • HRMS : Molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ ≈ 409.1 Da) .
  • X-ray crystallography : Resolves stereochemistry and confirms the (R)-configuration at the chiral center .

Q. What safety protocols are essential when handling this compound?

  • PPE : Lab coat, nitrile gloves, and chemical goggles to avoid skin/eye contact (OSHA 29 CFR 1910.133) .
  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile solvents (e.g., THF, DCM) during synthesis .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory data in coupling reaction yields be resolved?

Contradictions often arise from:

  • Catalyst selection : Pd(PPh₃)₂Cl₂ vs. CuI in Sonogashira couplings. Pd catalysts favor aryl halide activation, while CuI may lead to side reactions (e.g., Glaser coupling). Validate via TLC monitoring and LC-MS to identify byproducts .
  • Solvent polarity : THF vs. DMF. Polar aprotic solvents (DMF) improve solubility of intermediates but may hydrolyze sensitive groups (e.g., Boc). Optimize by testing solvent mixtures .

Q. What strategies enhance enantiomeric excess (ee) in chiral intermediates?

  • Kinetic resolution : Use lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer .
  • Chiral auxiliaries : Incorporate Evans oxazolidinones during piperidine alkylation to direct stereochemistry, followed by auxiliary removal .
  • Asymmetric catalysis : Employ chiral ligands like BINAP with Pd catalysts for Suzuki-Miyaura couplings to retain ee .

Q. How does the tert-butyl carbamate group influence reactivity in downstream reactions?

  • Steric hindrance : The bulky tert-butyl group slows nucleophilic attacks at the carbamate oxygen, requiring harsher conditions (e.g., TFA/DCM for deprotection) .
  • Stability : Resists hydrolysis under basic conditions (pH 7–9) but cleaves under acidic conditions (pH < 2), enabling selective deprotection in multi-step syntheses .

Q. What analytical methods resolve discrepancies in biological assay results?

  • Metabolic stability studies : Incubate with liver microsomes and quantify degradation via LC-MS/MS to assess if instability explains variable activity .
  • Receptor binding assays : Use SPR (surface plasmon resonance) to measure binding kinetics (ka, kd) and rule off-target effects .

Methodological Challenges and Solutions

Q. How to optimize purification of bromobenzoyl-piperidine intermediates?

  • Byproduct removal : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate unreacted 4-bromobenzoyl chloride .
  • Scale-up challenges : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .

Q. What are best practices for storing this compound to prevent degradation?

  • Temperature : Store at –20°C under nitrogen to prevent oxidation of the piperidine ring .
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the carbamate .

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